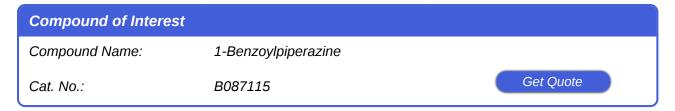


An In-depth Technical Guide to the Physicochemical Properties of 1-Benzoylpiperazine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzoylpiperazine (BZP) is a derivative of piperazine that serves as a significant chemical intermediate in the synthesis of various pharmaceuticals.[1] It is particularly noted for its role in the development of psychoactive agents, including anti-anxiety and antidepressant medications.[1] Its biological activity is attributed to its unique structure, featuring a piperazine ring, which allows for interaction with neurotransmitter systems.[1] Understanding the physicochemical properties of **1-Benzoylpiperazine** is crucial for its application in drug design, formulation, and development, as these properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the core physicochemical properties of **1-Benzoylpiperazine**, detailed experimental protocols for their determination, and a visualization of its potential signaling pathways.

Physicochemical Properties

The physicochemical properties of **1-Benzoylpiperazine** are summarized in the tables below. These parameters are essential for predicting the compound's behavior in biological systems and for designing appropriate experimental and formulation strategies.





Table 1: General Physicochemical Properties of 1-

Benzovlpiperazine

Property	Value	Source(s)
Molecular Formula	C11H14N2O	[2][3]
Molecular Weight	190.25 g/mol	
Appearance	White to almost white crystalline powder	
Predicted Density	1.115 ± 0.06 g/cm ³	_

Table 2: Thermal and Acidity Properties of 1-

Benzovlpiperazine

Property	Value	Source(s)
Melting Point	61-68 °C	_
Boiling Point	207 °C at 10 mmHg; 145 °C at 0.05 mmHg	
Predicted pKa	8.48 ± 0.10	-

Table 3: Solubility Profile of 1-Benzoylpiperazine

Solvent	Solubility	Source(s)
Water	Soluble	
Dimethylformamide (DMF)	30 mg/mL	
Dimethyl sulfoxide (DMSO)	30 mg/mL	_
Ethanol	30 mg/mL	

Note on Water Solubility: There are conflicting reports regarding the water solubility of piperazine derivatives. While some sources indicate that **1-Benzoylpiperazine** is soluble in water, others suggest that the parent compound, **1-Benzylpiperazine**, is insoluble. The solubility



of such compounds can be significantly influenced by pH due to the presence of the basic piperazine ring. It is likely that the solubility of **1-Benzoylpiperazine** in aqueous solutions is pH-dependent.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in pharmaceutical research. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.

Protocol:

- A small, dry sample of 1-Benzoylpiperazine is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
- The capillary tube is placed in a melting point apparatus (e.g., a Vernier Melt Station or a similar calibrated device).
- The sample is heated at a controlled rate, typically with a rapid initial heating phase followed by a slower rate (1-2 °C per minute) as the expected melting point is approached.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
- For a pure substance, this range should be narrow (0.5-2 °C).

Determination of Boiling Point by Simple Distillation

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Protocol:

• A sample of **1-Benzoylpiperazine** is placed in a round-bottom flask.



- A simple distillation apparatus is assembled, consisting of the round-bottom flask, a
 distillation head with a thermometer, a condenser, and a receiving flask. The thermometer
 bulb should be positioned just below the side arm of the distillation head to accurately
 measure the temperature of the vapor.
- The flask is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.
- The stable temperature at which the liquid is actively boiling and condensing is recorded as the boiling point.
- It is crucial to note the atmospheric pressure at which the boiling point is measured, as it significantly affects the value. For distillation under reduced pressure (vacuum distillation), the pressure must be recorded.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the solubility of a compound in a particular solvent.

Protocol:

- An excess amount of solid 1-Benzoylpiperazine is added to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a screw-capped vial).
- The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature for a
 prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the
 dissolved and undissolved solute.
- After equilibration, the mixture is allowed to stand to let the undissolved solid settle.
- A sample of the supernatant is carefully removed, ensuring no solid particles are transferred.
 This can be achieved by filtration through a fine-pored filter (e.g., 0.22 μm) or by centrifugation followed by sampling of the clear supernatant.



- The concentration of **1-Benzoylpiperazine** in the saturated solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.
- The solubility is expressed in units such as mg/mL or mol/L. To investigate pH-dependent solubility, this procedure is repeated using buffered aqueous solutions at different pH values.

Determination of pKa by Potentiometric Titration

The pKa is a measure of the acidity of a compound. For a basic compound like **1-Benzoylpiperazine**, the pKa of its conjugate acid is determined.

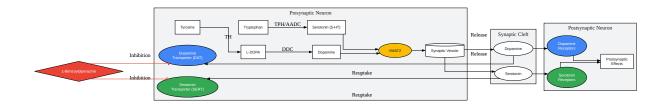
Protocol:

- A precise amount of 1-Benzoylpiperazine is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.
- The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- A standardized solution of a strong acid (e.g., HCl) is slowly added in small, known increments using a burette.
- After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.
- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the measured pH versus the volume of titrant added.
- The pKa is determined from the titration curve. For a monoprotic base, the pKa is the pH at
 which half of the base has been neutralized (i.e., at the half-equivalence point). For
 polyprotic bases like piperazine derivatives, multiple inflection points and pKa values may be
 observed. The dissociation constants are calculated from these data points.

Potential Signaling Pathways



1-Benzoylpiperazine and its parent compound, benzylpiperazine (BZP), are known to interact with the central nervous system, primarily affecting the serotonergic and dopaminergic pathways. BZP has been shown to elevate extracellular levels of both dopamine and serotonin, leading to stimulant and psychoactive effects. The proposed mechanism involves interaction with monoamine transporters.



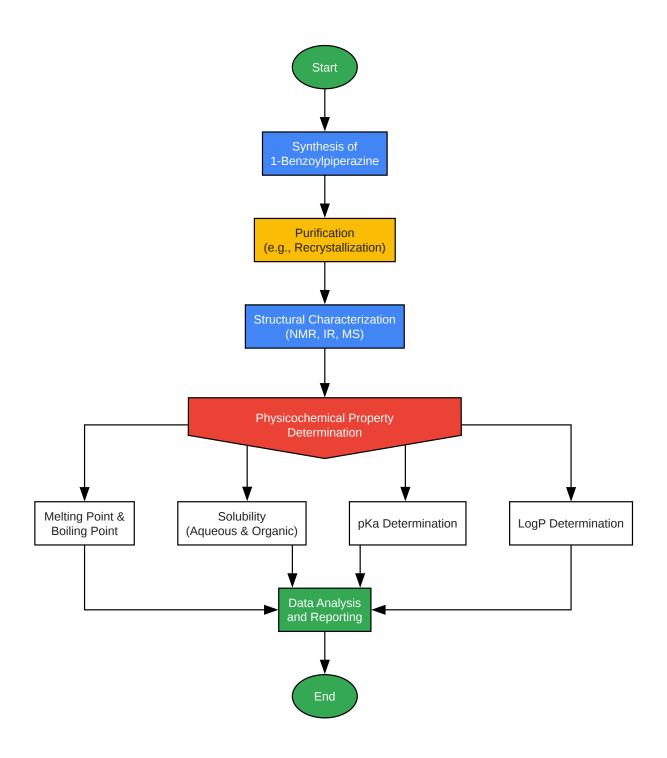
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Caption: Proposed mechanism of **1-Benzoylpiperazine** on neurotransmitter systems.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of **1-Benzoylpiperazine** and subsequent analysis of its physicochemical properties.





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Caption: General workflow for synthesis and physicochemical characterization.



Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of **1-Benzoylpiperazine**, a compound of significant interest in pharmaceutical research and development. The tabulated data, along with the described experimental protocols, offer a valuable resource for scientists working with this molecule. The visualization of its potential interactions with key neurotransmitter pathways underscores its biological relevance and provides a basis for further pharmacological investigation. A thorough understanding and accurate measurement of these fundamental properties are indispensable for the rational design and development of new therapeutic agents based on the **1-Benzoylpiperazine** scaffold.

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